1-(2-Methoxy-4-methylphenyl)piperazine
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChI Key |
DGJIEOYZRNNVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of 1-(2-Methoxy-4-methylphenyl)piperazine may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Acylation Reactions
The secondary amines in the piperazine ring undergo acylation with acyl halides or acid anhydrides. For example:
-
Reaction with acetyl chloride forms N-acetyl derivatives.
-
Coupling with benzoyl chloride under EDCI-mediated conditions yields N-benzoylated products .
Example Reaction:
Key Data:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Acetyl chloride | N-acetylpiperazine derivative | Anhydrous DCM, RT | |
| Benzoyl chloride | N-benzoylpiperazine derivative | EDCI, DCM, 0–25°C |
Alkylation Reactions
Alkylation at the piperazine nitrogen occurs with alkyl halides or epoxides. For instance:
-
Reaction with methyl iodide produces N-methylated derivatives.
-
Benzyl chloride forms N-benzyl analogs, though steric hindrance from the phenyl group may reduce yields .
Example Reaction:
Key Data:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide | N-methyl derivative | 75–85% | |
| Benzyl chloride | N-benzyl derivative | 60–70% |
N-Oxidation
The piperazine nitrogen undergoes oxidation with peracids (e.g., mCPBA) or hydrogen peroxide to form N-oxides, which are polar metabolites .
Example Reaction:
Key Data:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| mCPBA | N-oxide derivative | CHCl₃, 0°C | |
| H₂O₂ | N-oxide derivative | AcOH, 50°C |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd²⁺, Cu²⁺), forming stable complexes. These complexes are characterized by altered solubility and catalytic properties .
Example Reaction:
Key Data:
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| CdCl₂ | Tetrahedral coordination | Photocatalysis | |
| CuSO₄ | Square planar geometry | Antimicrobial agents |
Salt Formation
The piperazine nitrogen reacts with acids (e.g., HCl, H₂SO₄) to form water-soluble salts, facilitating purification and formulation .
Example Reaction:
Key Data:
| Acid | Salt Solubility (g/100 mL) | Reference |
|---|---|---|
| HCl | 12.5 (H₂O, 25°C) | |
| H₂SO₄ | 8.2 (H₂O, 25°C) |
Stability and Degradation
Scientific Research Applications
It appears that the query is focused on the applications of the chemical compound "1-(2-Methoxy-4-methylphenyl)piperazine." Based on the search results, here's what is available:
Scientific Research Applications
- Study on Memory Mechanisms: 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has been studied for its action mechanism in memory acquisition, formation, and consolidation in mice using a passive avoidance test . The study suggests that MMPP can enhance memory acquisition and formation, but not consolidation, through cholinergic, NMDA-glutamatergic, and 5-HT1A receptors .
- Aripiprazole Analog Research: "1-(2-Methoxy-4-methylphenyl)piperazine" is used in synthesizing aripiprazole analogs to explore their affinity and selectivity for D2 versus D3 receptors . It was found that changing the methoxy group from the 2-position on the benzene ring to the 4-position decreased both D2 and D3 receptors affinity . Substitution on both 2- and 4-positions decreased D3 receptor affinity but had little effect on D2 receptor affinity .
- Synthesis Information: 1-(2-methoxy-4-methylphenyl)piperazine hydrochloride can be synthesized from 2-methoxy-4-methylaniline and bis-(2-chloroethyl)amine hydrochloride in the presence of potassium carbonate in butanol .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. For example, it may modulate the activity of serotonin or dopamine receptors, leading to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Receptor Affinity
Piperazine derivatives exhibit diverse pharmacological effects depending on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Receptor Interactions
Key Observations:
- Receptor Selectivity : While 1-(2-methoxyphenyl)piperazine acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge, the 4-methyl substitution could shift selectivity toward other serotonin subtypes (e.g., 5-HT1A or 5-HT7) based on structural trends in analogs .
- Cytotoxicity vs. CNS Activity : Derivatives like 1-(4-chlorobenzhydryl)piperazine prioritize cytotoxicity against cancer cells, whereas arylpiperazines with electron-donating groups (e.g., methoxy) focus on CNS receptor modulation .
Pharmacological and Functional Insights
- Dopamine D2 Receptor : Analogous (2-methoxyphenyl)piperazine derivatives, such as 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, exhibit high D2 affinity (Ki < 10 nM), suggesting that the target compound’s 4-methyl group might sterically hinder similar binding .
- Serotonin Receptor Modulation :
- 5-HT1A/1B: Simple arylpiperazines like 1-(m-trifluoromethylphenyl)piperazine show selectivity for 5-HT1B, while bulkier substituents (e.g., diphenyl groups) enhance 5-HT7 affinity .
- Functional Activity: Compound 25 () acts as a 5-HT7 agonist with rapid blood-brain barrier penetration, highlighting the importance of substituent bulk in CNS targeting .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxy-4-methylphenyl)piperazine, and how are yields maximized?
The synthesis typically involves alkylation of piperazine with 2-methoxy-4-methylphenyl groups. A validated method () uses 1-(2-methoxy-4-methylphenyl)piperazine hydrochloride synthesized via reaction of 2-methoxy-4-methylaniline with bis-(2-chloroethyl)amine hydrochloride in 1-butanol under reflux, yielding a hydrochloride salt (mp 212–213°C, 95% yield). Key steps include:
- Reagent optimization : Potassium carbonate as a base and 1-butanol as solvent enhance nucleophilic substitution.
- Purification : Recrystallization from ethanol/ether improves purity.
Methodological emphasis should be placed on controlling reaction temperature (reflux conditions) and stoichiometric ratios to minimize byproducts .
Q. How is structural confirmation and purity assessment performed post-synthesis?
Post-synthesis characterization involves:
- Melting Point Analysis : Reported as 212–213°C for the hydrochloride salt ().
- 1H NMR Spectroscopy : Peaks in CDCl3 at δ 2.30 (s, 3H, CH3), 3.80 (s, 3H, OCH3), and 3.40–3.60 (m, 8H, piperazine) confirm substituent positions.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) verifies purity (>95%).
Cross-referencing spectral data with computational models (e.g., density functional theory) can resolve ambiguities .
Q. What are the primary pharmacological targets of this compound?
1-(2-Methoxy-4-methylphenyl)piperazine derivatives are explored as dopamine receptor ligands , particularly for D2 and D3 subtypes. highlights its incorporation into carboxamide-linked analogs, which exhibit >1000-fold selectivity for D3 receptors over D2. This selectivity is critical for studying neuropsychiatric disorders (e.g., schizophrenia) with reduced extrapyramidal side effects .
Advanced Research Questions
Q. How do structural modifications impact dopamine receptor affinity and selectivity?
Structure-Activity Relationship (SAR) Studies :
- Methoxy Positioning : The 2-methoxy group on the phenyl ring enhances D3 receptor binding by participating in hydrophobic interactions with the E2 loop ().
- Linker Chemistry : Replacing the carboxamide linker with an amine reduces D3 affinity by >100-fold, underscoring the carbonyl group’s role in hydrogen bonding ().
- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl) to the phenyl ring modulates selectivity.
Experimental design should include radioligand binding assays (e.g., [³H]spiperone for D2, [³H]PD-128907 for D3) and functional cAMP assays to quantify efficacy .
Q. How can conflicting biological activity data across studies be reconciled?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.
- Solubility Artifacts : Use of DMSO >0.1% may inhibit receptor function.
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation.
To resolve contradictions, researchers should: - Standardize assay conditions (e.g., uniform cell lines, buffer systems).
- Validate findings with orthogonal methods (e.g., electrophysiology for receptor function).
- Perform pharmacokinetic profiling (e.g., plasma protein binding, half-life) .
Q. What in vitro models are optimal for evaluating neuropharmacological effects?
- Primary Neuronal Cultures : Rat cortical neurons assess dopamine uptake inhibition (IC50 via [³H]dopamine reuptake assays).
- Engineered Cell Lines : HEK293 cells stably expressing human D2/D3 receptors quantify ligand binding (Kd values).
- Brain Slice Electrophysiology : Measures changes in synaptic plasticity in striatal slices.
Dose-response curves and Schild regression analysis distinguish competitive vs. allosteric mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
